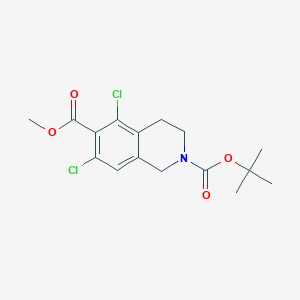
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate (EMTPC) is a chemical compound containing an ethyl group and a carboxylic acid group. It is a derivative of pyridine and is used in a variety of scientific and industrial applications. EMTPC is a versatile compound with a wide range of applications in the synthesis of organic compounds, as a reagent in organic synthesis, and in the development of new drugs. Additionally, EMTPC has been studied for its potential biochemical and physiological effects.
Scientific Research Applications
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a building block in the development of new drugs. Additionally, Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate has been studied for its potential use in the synthesis of other organic compounds, such as polymers and dyes. Additionally, Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate has been studied for its potential use in the synthesis of metal complexes and other materials.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate is not fully understood. However, it is believed that the carboxylic acid group of Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate plays an important role in its mechanism of action. This carboxylic acid group can act as a proton acceptor or donor, which can affect the reactivity of the molecule. Additionally, the ethyl group of Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate can act as a nucleophile, which can also affect the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate are not well understood. However, it has been suggested that Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate may have potential anticancer, anti-inflammatory, and antioxidant properties. Additionally, Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Advantages and Limitations for Lab Experiments
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate is a versatile compound with a wide range of applications in the synthesis of organic compounds and in the development of new drugs. However, there are some advantages and limitations to using Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate in laboratory experiments. One advantage of using Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate is that it is relatively inexpensive and easy to obtain. Additionally, Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate is a stable compound and is not easily degraded by heat or light. However, one limitation of using Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate is that it has a relatively low solubility in water, which can make it difficult to use in some laboratory experiments.
Future Directions
The potential future directions for Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate research are numerous. One potential direction is the development of new drugs and other compounds based on Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate. Additionally, Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate could be further studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate could be further studied for its potential use in the synthesis of polymers and other materials. Finally, Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate could be further studied for its potential biochemical and physiological effects.
Synthesis Methods
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate can be synthesized by a variety of methods, including the condensation of ethyl 2-methyl-6-p-tolylpyridine-3-carboxylic acid with an alcohol or aldehyde. The most commonly used method is the condensation of ethyl 2-methyl-6-p-tolylpyridine-3-carboxylic acid with ethylene glycol. This reaction yields Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate in a yield of around 80%. Other methods of synthesis include the reaction of ethyl 2-methyl-6-p-tolylpyridine-3-carboxylic acid with an alkyl halide or an alkyl sulfonate, as well as the reaction of ethyl 2-methyl-6-p-tolylpyridine-3-carboxylic acid with a Grignard reagent.
properties
IUPAC Name |
ethyl 2-methyl-6-(4-methylphenyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-4-19-16(18)14-9-10-15(17-12(14)3)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEOOOKZIMODSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)





![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)


